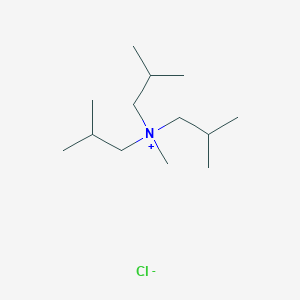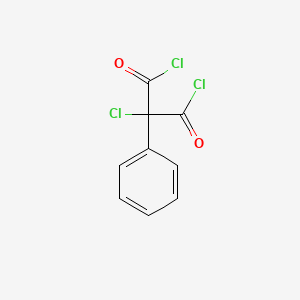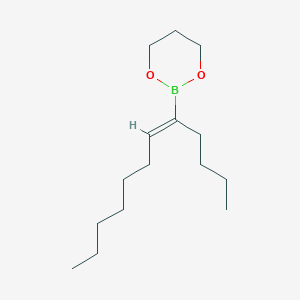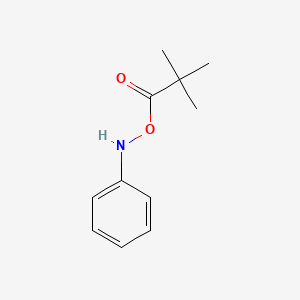
N,2-Dimethyl-N,N-bis(2-methylpropyl)propan-1-aminium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,2-Dimethyl-N,N-bis(2-methylpropyl)propan-1-aminium chloride is a quaternary ammonium compound. Quaternary ammonium compounds are known for their antimicrobial properties and are widely used in various applications, including disinfectants, surfactants, and fabric softeners. This particular compound is characterized by its unique structure, which includes multiple methyl and propyl groups attached to the nitrogen atom, making it a tertiary amine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,2-Dimethyl-N,N-bis(2-methylpropyl)propan-1-aminium chloride typically involves the alkylation of tertiary amines. One common method is the reaction of N,N-dimethylpropan-1-amine with 2-methylpropyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of automated systems also minimizes human error and increases efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
N,2-Dimethyl-N,N-bis(2-methylpropyl)propan-1-aminium chloride undergoes several types of chemical reactions, including:
Substitution Reactions: The chloride ion can be substituted with other nucleophiles, such as hydroxide or acetate ions.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.
Reduction Reactions: Reduction can lead to the formation of secondary or primary amines, depending on the conditions.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or sodium acetate in aqueous or alcoholic solutions.
Oxidation: Oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of N,2-Dimethyl-N,N-bis(2-methylpropyl)propan-1-aminium hydroxide or acetate.
Oxidation: Formation of N,2-Dimethyl-N,N-bis(2-methylpropyl)propan-1-aminium N-oxide.
Reduction: Formation of N,2-Dimethyl-N-(2-methylpropyl)propan-1-amine.
Wissenschaftliche Forschungsanwendungen
N,2-Dimethyl-N,N-bis(2-methylpropyl)propan-1-aminium chloride has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in the study of cell membrane interactions due to its surfactant properties.
Medicine: Investigated for its potential use as an antimicrobial agent in disinfectants and antiseptics.
Industry: Utilized in the formulation of fabric softeners, hair conditioners, and other personal care products.
Wirkmechanismus
The mechanism of action of N,2-Dimethyl-N,N-bis(2-methylpropyl)propan-1-aminium chloride primarily involves its interaction with cell membranes. The compound disrupts the lipid bilayer of microbial cell membranes, leading to cell lysis and death. This action is facilitated by the hydrophobic alkyl chains, which insert into the lipid bilayer, and the positively charged nitrogen atom, which interacts with the negatively charged components of the cell membrane.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N-Dimethyl-N-(2-methylpropyl)propan-1-aminium chloride
- N,N-Dimethyl-N,N-bis(2-ethylpropyl)propan-1-aminium chloride
- N,N-Dimethyl-N,N-bis(2-methylbutyl)propan-1-aminium chloride
Uniqueness
N,2-Dimethyl-N,N-bis(2-methylpropyl)propan-1-aminium chloride is unique due to its specific combination of methyl and propyl groups, which confer distinct physicochemical properties. These properties include enhanced solubility in organic solvents and increased antimicrobial activity compared to similar compounds with different alkyl chain lengths or branching patterns.
Eigenschaften
CAS-Nummer |
123617-55-0 |
|---|---|
Molekularformel |
C13H30ClN |
Molekulargewicht |
235.84 g/mol |
IUPAC-Name |
methyl-tris(2-methylpropyl)azanium;chloride |
InChI |
InChI=1S/C13H30N.ClH/c1-11(2)8-14(7,9-12(3)4)10-13(5)6;/h11-13H,8-10H2,1-7H3;1H/q+1;/p-1 |
InChI-Schlüssel |
HURTUMMIGPLYMH-UHFFFAOYSA-M |
Kanonische SMILES |
CC(C)C[N+](C)(CC(C)C)CC(C)C.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Propyl-2-[4-(trifluoromethoxy)phenyl]-1,3-dioxane](/img/structure/B14302515.png)
![Bis[4-(3-phenylquinoxalin-2-yl)phenyl] 4,4'-oxydibenzoate](/img/structure/B14302520.png)
![Ethane, 1,1'-[(dichloromethylene)bis(oxy)]bis[2-fluoro-2,2-dinitro-](/img/structure/B14302526.png)




![(E)-1-Phenyl-2-[2-(phenylmethanesulfinyl)phenyl]diazene](/img/structure/B14302561.png)

![8-[2-(4-Bromophenyl)hydrazinylidene]-4-methyl-2H-1-benzopyran-2,7(8H)-dione](/img/structure/B14302581.png)


![O-ethyl O-[2-(piperidin-1-yl)ethyl] methylphosphonothioate](/img/structure/B14302601.png)
![N-[4-(4-Bromobutan-2-yl)benzene-1-sulfonyl]glycine](/img/structure/B14302612.png)
